Trichlorofluoromethane

Übersicht

Beschreibung

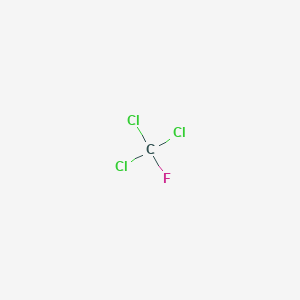

Trichloromonofluoromethane: is a chlorofluorocarbon (CFC) with the chemical formula CCl3F . It is also known by other names such as trichlorofluoromethane , fluorotrichloromethane , and fluorochloroform . This compound is a colorless liquid or gas with a faintly sweet odor and is known for its high boiling point compared to other refrigerants .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Trichloromonofluoromethan kann durch Reaktion von Tetrachlorkohlenstoff mit Fluorwasserstoff bei einer Temperatur von 435 °C und einem Druck von 70 atm synthetisiert werden. Diese Reaktion erzeugt eine Mischung aus Trichloromonofluoromethan, Tetrafluoromethan und Dichlordifluoromethan in einem Verhältnis von 77:18:5 . Die Reaktion kann auch in Gegenwart von Antimontrichlorid oder Antimontrichlorid durchgeführt werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Trichloromonofluoromethan folgt dem gleichen Syntheseweg wie oben erwähnt. Die Reaktion wird typischerweise in großtechnischen Reaktoren durchgeführt, die für die Handhabung von hohen Temperaturen und Drücken ausgelegt sind. Die Produktmischung wird dann getrennt und gereinigt, um Trichloromonofluoromethan zu erhalten .

Analyse Chemischer Reaktionen

Fluorination of Carbon Tetrachloride

The primary industrial method involves reacting CCl₄ with HF under controlled conditions:

Reaction :

| Conditions | Catalysts | Product Ratio | Yield |

|---|---|---|---|

| 435°C, 70 atm pressure | SbCl₃ or SbCl₅ | 77% CCl₃F | High |

| Vapor phase, 500°C | Chromium/iron catalysts | Variable | Moderate |

This reaction produces a mixture of this compound (77%), tetrafluoromethane (18%), and dichlorodifluoromethane (5%) . Antimony halides enhance reaction efficiency by facilitating fluorine substitution.

Alternative Fluorinating Agents

This compound can also be synthesized using specialized fluorinating agents:

a. Sodium Hexafluorosilicate (Na₂SiF₆):

b. Bromine Trifluoride (BrF₃):

Byproduct Formation in Industrial Processes

Side reactions during synthesis generate dichlorodifluoromethane (CCl₂F₂) and tetrafluoromethane (CF₄). These byproducts are influenced by:

-

HF concentration : Higher HF favors CCl₂F₂ production.

Thermal Decomposition

At extreme temperatures (>700°C), this compound decomposes into toxic byproducts:

Environmental Degradation

In the stratosphere, UV radiation cleaves CCl₃F, releasing chlorine radicals that catalyze ozone depletion:

Reactivity with Metals

This compound reacts with molten alkali metals (e.g., sodium):

Catalytic Reactions in NMR Studies

This compound serves as a reference compound in ¹⁹F-NMR spectroscopy due to its stable fluorine signal. Reaction studies often use it to calibrate chemical shifts in fluorinated compounds .

Wissenschaftliche Forschungsanwendungen

Refrigeration and Air Conditioning

Historical Use : CFC-11 was widely used as a refrigerant in air conditioning systems and refrigeration equipment from the 1930s until the late 20th century. It was favored for its efficiency and non-flammability.

Regulatory Impact : Due to its high ozone depletion potential (ODP) of 1.0, CFC-11 was included in the Montreal Protocol and phased out globally by January 1, 1996. Its production and consumption have been banned in many countries .

Atmospheric Research

Monitoring Ozone Depletion : CFC-11's long atmospheric lifetime (approximately 45 years) makes it a significant compound for studying stratospheric ozone depletion. Researchers utilize high-resolution infrared absorption cross sections of CFC-11 to monitor its concentration in the atmosphere, which aids in validating atmospheric models that predict ozone layer recovery .

Spectroscopic Studies : Recent studies have provided new spectroscopic data for CFC-11, enhancing the accuracy of remote sensing techniques used to measure atmospheric concentrations. These high-resolution measurements are critical for understanding the dynamics of ozone-depleting substances in the stratosphere .

Toxicological Studies

Health Risks : CFC-11 exposure has been linked to various health risks. Case studies document instances of fatal poisoning due to inhalation, revealing that acute exposure can lead to cardiac arrhythmias and other severe health effects .

Research Methodology : Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect CFC-11 levels in biological tissues, providing insights into its toxicokinetics and potential mechanisms of toxicity .

Photoredox Catalysis

Chemical Synthesis Applications : Recent advancements have demonstrated the utility of CFC-11 in photoredox catalysis for synthesizing dichlorofluoromethylated compounds. This method allows for efficient one-step preparation of key molecules used in pharmaceuticals and agrochemicals .

Summary Table of Applications

| Application Area | Description | Regulatory Status |

|---|---|---|

| Refrigeration | Used as a refrigerant in HVAC systems; phased out due to ODP concerns | Banned under Montreal Protocol |

| Atmospheric Research | Monitored for its role in ozone depletion; used in spectroscopic studies | Ongoing research |

| Toxicological Studies | Investigated for health effects; linked to fatal poisoning cases | Health risk assessments ongoing |

| Photoredox Catalysis | Utilized in chemical synthesis; enables efficient production of fluorinated compounds | Research-based applications |

Case Study 1: Toxicity Assessment

A documented case involved lethal poisoning from inhalation of CFC-11, where analysis revealed significant concentrations across various tissues, particularly the heart. This case highlighted the compound's potential for causing serious cardiovascular effects due to sensitization of myocardial tissue .

Case Study 2: Atmospheric Monitoring

A study utilizing new infrared absorption cross sections demonstrated improved monitoring capabilities for CFC-11 concentrations in the atmosphere. This research is crucial for validating models predicting ozone layer recovery post-CFC phase-out .

Wirkmechanismus

Trichloromonofluoromethane exerts its effects primarily through its physical properties rather than chemical reactivity. It is a very weak narcotic and can sensitize the heart to sympathetic stimuli at high concentrations, potentially inducing arrhythmia . It is not significantly metabolized in the body and does not exhibit mutagenic or carcinogenic activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Dichlordifluoromethan (CCl2F2)

- Tetrafluoromethan (CF4)

- Dichlorfluoromethan (CHCl2F)

Vergleich:

- Siedepunkt: Trichloromonofluoromethan hat einen höheren Siedepunkt als Dichlordifluoromethan und Tetrafluoromethan, wodurch es für Niederdrucksysteme geeignet ist .

- Ozonabbaupotential: Trichloromonofluoromethan ist eine ozonschädigende Substanz der Klasse 1, ähnlich wie andere FCKW, aber seine spezifischen Eigenschaften und Anwendungen unterscheiden sich .

- Chemische Stabilität: Es ist chemisch stabiler als einige seiner Gegenstücke, was zu seiner historischen Verwendung als Kältemittel beiträgt .

Biologische Aktivität

Trichlorofluoromethane, commonly known as CFC-11 or Freon-11 , is a chlorofluorocarbon (CFC) that has been widely used in refrigeration and aerosol propellants. Despite its utility, CFC-11 is recognized for its significant environmental impact, particularly its role in ozone depletion. This article explores the biological activity of this compound, focusing on its toxicological effects, potential health hazards, and regulatory status.

This compound (CCl₃F) is a colorless, volatile liquid with a faint sweet odor. It has a boiling point of approximately 23.8 °C and is non-flammable under normal conditions. Historically, it was used extensively as a refrigerant and as a solvent in various industrial applications due to its stability and effectiveness at low pressures .

Acute Toxicity

CFC-11 poses a low acute health hazard to humans. Exposure can occur through inhalation or skin contact, leading to symptoms such as dizziness, headaches, and respiratory irritation. In high concentrations, it can cause central nervous system depression .

Table 1: Acute Toxicity Data for this compound

| Exposure Route | Effect | Reference |

|---|---|---|

| Inhalation | CNS depression | |

| Skin Contact | Mild irritation | |

| Ingestion | Not well-studied; potential harm |

Chronic Toxicity

Chronic exposure to this compound has been associated with potential long-term health effects. Studies indicate that prolonged exposure may lead to liver and kidney damage. The National Toxicology Program (NTP) conducted bioassays that suggested no significant carcinogenic risk in laboratory animals; however, the long-term effects remain inadequately characterized .

Table 2: Chronic Exposure Effects

| Study/Source | Findings |

|---|---|

| NTP Bioassay | No significant carcinogenic risk observed |

| OSHA Reports | Potential liver and kidney damage noted |

Environmental Impact

This compound is classified as a Class 1 ozone-depleting substance under the Montreal Protocol. Its atmospheric lifetime is long, allowing it to persist in the environment for many years before degradation occurs. This persistence contributes to its significant impact on the stratospheric ozone layer, which protects the Earth from harmful ultraviolet radiation .

Regulatory Status

Due to its environmental impact, production of CFC-11 was banned in most countries following the Montreal Protocol of 1987. However, illegal production and use have been reported, particularly in certain industrial applications such as foam insulation manufacturing in China .

Case Studies

-

Case Study: Health Effects in Occupational Settings

A study conducted among workers exposed to CFC-11 during foam manufacturing revealed increased respiratory issues compared to unexposed workers. The findings highlighted the need for stringent control measures in occupational settings where CFC-11 is still used . -

Case Study: Environmental Monitoring

Research has shown that despite regulatory efforts, atmospheric concentrations of CFC-11 have not declined as expected due to continued emissions from unregulated sources. Monitoring programs have been established globally to track these emissions and assess their impact on ozone depletion rates .

Eigenschaften

IUPAC Name |

trichloro(fluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl3F/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRMSUTZVYGINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl3F | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021384 | |

| Record name | Trichlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichlorofluoromethane appears as a clear light colored liquid. Nearly odorless. Denser than water. Poses low acute health hazard to humans. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways., Colorless to water-white, nearly odorless liquid or gas (above 75 degrees F); [NIOSH], COLOURLESS GAS OR HIGHLY VOLATILE LIQUID WITH CHARACTERISTIC ODOUR., Colorless to water-white, nearly odorless liquid or gas (above 75 °F). | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorotrichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

74.7 °F at 760 mmHg (NTP, 1992), 23.7 °C, 24 °C, 75 °F | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992), Insoluble in water, In water, 1,100 mg/L at 25 °C, In water, 1300 mg/L at 20 °C, Soluble in alcohol, ether, other organic solvents, Solubility in water, g/100ml at 20 °C: 0.1, (75 °F): 0.1% | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.49 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.494 at 17.2 °C/4 °C /Liquid/, Liquid density: 1.476 g/ml at 25 °C, Critical density: 0.548 g/cu m, Relative density (water = 1): 1.49, 1.47, 1.47 (Liquid at 75 °F), 4.74(relative gas density) | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.04 at 77 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.04 at 25 °C (Air = 1), Relative vapor density (air = 1): 4.7, 4.74 | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

792 mmHg at 77 °F (NTP, 1992), 803.0 [mmHg], 803 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 89.0, 690 mmHg | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorotrichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

... The mechanism of FC-11 cardiotoxicity ... /originates/ from irritation of the respiratory tract which in turn reflexly influences the heart rate even prior to absorption of the fluorocarbon, followed by direct depression of the heart after absorption. FC-11 causes only depression of respiratory minute volume that is not preceded by stimulation of breathing. There is ultimate cessation of respiration, which is a manifestation of generalized depression of the CNS by FC-11. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Volatile liquid or gas, Liquid at temperatures below 23.7 °C, Colorless liquid, Colorless to water-white ... liquid or gas (above 75 degrees F) | |

CAS No. |

75-69-4 | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorofluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloromonofluoromethane [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, trichlorofluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorofluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROMONOFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/990TYB331R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-168 °F (NTP, 1992), -110.44 °C, -111 °C, -168 °F | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Trichlorofluoromethane?

A1: this compound has the molecular formula CCl3F and a molecular weight of 137.37 g/mol.

Q2: What spectroscopic data is available for this compound?

A: Extensive spectroscopic data, including infrared absorption cross sections, has been determined for this compound. [, , ] This data is crucial for monitoring its atmospheric concentration and validating stratospheric loss rates in atmospheric models. [] High-resolution infrared absorption cross sections have been determined over a range of temperatures and pressures relevant to atmospheric conditions. [] Additionally, rotational analysis of the ν1 band has been conducted using high-resolution Fourier transform and diode laser spectra. []

Q3: What is the primary environmental concern associated with this compound?

A: this compound is a potent ozone-depleting substance (ODS) and a greenhouse gas. [, , ] Its release into the atmosphere contributes to the depletion of the stratospheric ozone layer and enhances the greenhouse effect, leading to climate change. [, , ]

Q4: How is this compound released into the environment?

A: Historically, this compound was widely used as a refrigerant and propellant, leading to its widespread release. [, ] Although its production and use have been phased out under the Montreal Protocol, it is still released during the recycling of old cooling devices, illegal trade, and manufacturing. [] Additionally, polyurethane foams, where this compound was used as a blowing agent, act as a reservoir, slowly releasing it into the atmosphere. []

Q5: How can the environmental impact of this compound be mitigated?

A: Mitigation strategies primarily involve phasing out its production and use, properly managing and recycling products containing it, and developing alternative technologies. [, ]

Q6: Can this compound be used as a groundwater tracer?

A: Due to its entirely anthropogenic origin and its persistence in groundwater, this compound can be used as a potential indicator of groundwater age. [, ] Water that infiltrated the subsurface after the significant atmospheric buildup of this compound will have a different concentration compared to older groundwater. [, ]

Q7: How does this compound interact with alcohols?

A: this compound reacts with primary and secondary alcohols in the presence of silver ions, yielding hydrogen halide, an aldehyde or ketone (depending on the alcohol), and a reduced halogenated organic compound. [] This reaction is significantly slower in the absence of silver ions. []

Q8: How does this compound interact with carbon surfaces?

A: this compound undergoes heterogeneous decomposition on activated charcoal surfaces. [] This process involves physical adsorption followed by irreversible first-order decay above 550 K, producing nearly equimolar amounts of HCl. [] This catalytic decomposition could have implications for atmospheric chemistry. []

Q9: What are the potential applications of n-alkane nanoparticles in cryogenic this compound systems?

A: Cryogenic this compound/n-alkane systems can form n-alkane nanoparticles, which are useful for studying the properties of pentacoordinated alkyl carbonium ions and the σ-basicity of n-alkanes. [] These systems provide insights into proton transfer reactions and the relative propensity of different C-H bonds in alkanes to act as proton acceptors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.